

Solubility of 1,2,3,4-Butanetetrol in Organic Solvents: A Technical Guide

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Compound of Interest		
Compound Name:	Propane-1,2,2,3-tetrol	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1,2,3,4-Butanetetrol, a polyhydroxy compound with four stereoisomers: erythritol, L-threitol, D-threitol, and the racemic mixture DL-threitol. The ambiguous nomenclature "**Propane-1,2,2,3-tetrol**" is addressed by focusing on the correct chemical identity, 1,2,3,4-Butanetetrol, with a primary emphasis on erythritol due to the greater availability of data. This document compiles available solubility data, details experimental protocols for solubility determination, and presents a generalized experimental workflow.

Introduction to 1,2,3,4-Butanetetrol and its Isomers

1,2,3,4-Butanetetrol (C₄H₁₀O₄) is a sugar alcohol with significant interest in the pharmaceutical and food industries. Its stereoisomers, particularly erythritol, are utilized as excipients, sugar substitutes, and cryoprotectants. Understanding the solubility of these polyols in various organic solvents is critical for their application in drug formulation, purification, and various chemical processes.

Quantitative Solubility Data

A comprehensive search of scientific literature reveals a notable scarcity of quantitative solubility data for 1,2,3,4-butanetetrol isomers in pure organic solvents. The majority of published research focuses on their high solubility in water and provides data for aqueous-



organic co-solvent systems. However, some qualitative and limited quantitative data in pure organic solvents have been reported.

Qualitative Solubility of Erythritol:

• Slightly Soluble: Ethanol[1]

Insoluble: Diethyl ether[1]

• Soluble: Pyridine[1]

The following table summarizes the available quantitative solubility data for erythritol in select pure organic solvents. It is important to note that data is sparse and may vary depending on the experimental conditions.

Solvent	Temperature (°C)	Solubility (g/100 g Solvent)	Reference
Methanol	25	Data not available	
Ethanol	25	"Slightly soluble"	[1]
2-Propanol	25	Data not available	
Acetone	25	Data not available	_

Note: The lack of specific numerical data in the table highlights a significant gap in the publicly available scientific literature. Researchers are encouraged to determine these values experimentally as needed for their specific applications.

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental experimental procedure in chemical and pharmaceutical sciences. The "gold standard" for determining thermodynamic solubility is the shake-flask method, often coupled with gravimetric analysis for quantification.

Shake-Flask Method



The shake-flask method is a classical and reliable technique for determining the equilibrium solubility of a solid in a solvent.

Principle: An excess amount of the solid solute is equilibrated with the solvent in a sealed container at a constant temperature until the solution is saturated. The concentration of the solute in the saturated solution is then determined.

Detailed Methodology:

- Preparation: An excess amount of finely powdered 1,2,3,4-butanetetrol is added to a known volume or mass of the organic solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The use of an excess of the solid is crucial to ensure that equilibrium with the solid phase is achieved.
- Equilibration: The container is placed in a constant temperature bath or incubator and agitated (e.g., using an orbital shaker or magnetic stirrer) for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached. The temperature should be controlled precisely, as solubility is temperature-dependent.
- Phase Separation: After equilibration, the agitation is stopped, and the suspension is allowed
 to stand undisturbed at the same constant temperature for a sufficient time (e.g., 24 hours) to
 allow the undissolved solid to settle. Alternatively, the saturated solution can be separated
 from the excess solid by centrifugation or filtration, ensuring that the temperature is
 maintained during this process to prevent precipitation or further dissolution.
- Analysis: A known aliquot of the clear, saturated supernatant is carefully removed. The
 concentration of the dissolved solute in the aliquot is then determined using a suitable
 analytical technique. For a non-volatile solute like 1,2,3,4-butanetetrol, gravimetric analysis is
 a straightforward and accurate method.

Gravimetric Analysis

Principle: The mass of the solute in a known mass or volume of the saturated solution is determined by evaporating the solvent and weighing the non-volatile residue.

Detailed Methodology:

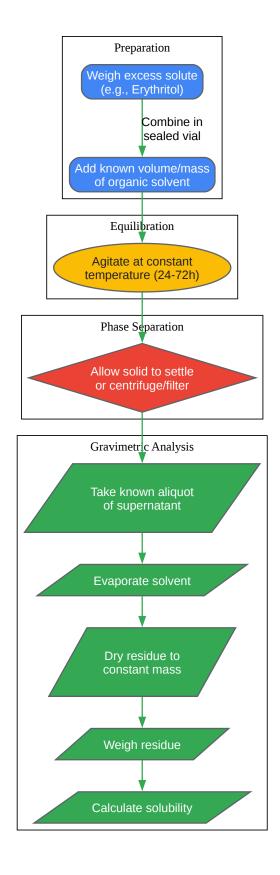


- Sample Preparation: A precisely weighed aliquot of the saturated solution obtained from the shake-flask method is transferred to a pre-weighed, dry container (e.g., an evaporating dish or a glass beaker).
- Solvent Evaporation: The solvent is carefully evaporated from the container. This is typically done in a fume hood on a hot plate at a temperature below the decomposition point of the solute or in a vacuum oven for more sensitive compounds.
- Drying: Once the solvent appears to be fully evaporated, the container with the solid residue is placed in a drying oven (e.g., at 60-80°C) until a constant mass is achieved. This ensures the complete removal of any residual solvent.
- Weighing: The container with the dry solid residue is cooled to room temperature in a
 desiccator to prevent moisture absorption and then weighed accurately on an analytical
 balance.
- Calculation: The solubility is calculated as the mass of the solid residue per mass of the solvent in the original aliquot.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a polyol in an organic solvent using the shake-flask method and gravimetric analysis.





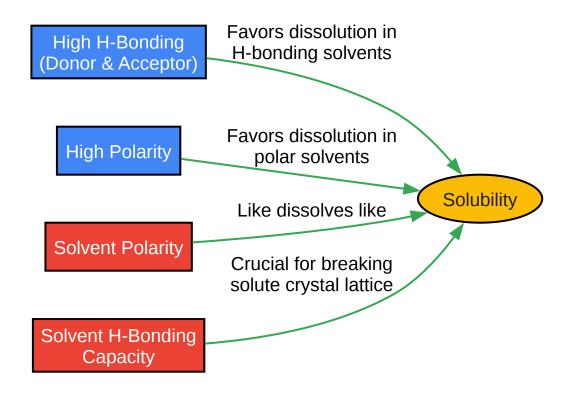
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Solubility Determination Workflow



Logical Relationships in Solubility

The solubility of a polyhydroxy compound like 1,2,3,4-butanetetrol in an organic solvent is governed by a balance of intermolecular forces. The following diagram illustrates the key relationships influencing solubility.



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Factors Influencing Solubility

Conclusion

This technical guide has synthesized the available information on the solubility of 1,2,3,4-butanetetrol in organic solvents, with a necessary focus on its most studied isomer, erythritol. A significant finding is the dearth of quantitative solubility data in pure organic solvents within the accessible literature, presenting an opportunity for further research. The detailed experimental protocols for the shake-flask method and gravimetric analysis provide a robust framework for researchers to determine these solubility values. The provided diagrams offer a clear visualization of the experimental workflow and the fundamental principles governing solubility. For professionals in drug development and chemical research, a thorough understanding and



experimental determination of these solubility parameters are essential for formulation design, process optimization, and ensuring product quality and efficacy.

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